

# Spectroscopic Profile of Methacrolein: A Technical Guide

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## Compound of Interest

Compound Name: Methacrolein

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This technical guide provides an in-depth overview of the spectroscopic data for **methacrolein** (2-methylprop-2-enal), a key unsaturated aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following sections present the core spectroscopic data for **methacrolein** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **methacrolein** exhibits distinct signals corresponding to its aldehydic, vinylic, and methyl protons. The chemical shifts and coupling constants are influenced by the solvent used.

Proton Assignment	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)[1]	Chemical Shift ( $\delta$ ) in Cyclohexane (ppm)[1]	Coupling Constants (J) in Cyclohexane (Hz)[1]	Multiplicity
Aldehydic H	9.563	9.479	J(H-C=CH <sub>2</sub> ) = 0.25	Singlet
Vinylic H (trans to C=O)	6.310	6.061	J(gem) = 1.05, J(H-C-CH <sub>3</sub> ) = -1.45	Doublet of Quartets
Vinylic H (cis to C=O)	6.012	5.756	J(gem) = 1.05, J(H-C-CH <sub>3</sub> ) = -1.05	Doublet of Quartets
Methyl H	1.841	1.782	J(H-C=CH) = -1.45, -1.05	Doublet of Doublets

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of **methacrolein**.

Carbon Assignment	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)
C=O (Aldehyde)	194.8
C-CH <sub>3</sub> (Quaternary)	145.2
=CH <sub>2</sub> (Vinylic)	135.8
-CH <sub>3</sub> (Methyl)	18.5

## Infrared (IR) Spectroscopy

The IR spectrum of **methacrolein** is characterized by strong absorption bands corresponding to the carbonyl and alkene functional groups.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~2980	C-H Stretch	Methyl (CH <sub>3</sub> )
~2930	C-H Stretch	Vinyllic (=CH <sub>2</sub> )
~2720	C-H Stretch	Aldehydic (CHO)
~1700	C=O Stretch	α,β-Unsaturated Aldehyde
~1630	C=C Stretch	Alkene
~1440	C-H Bend	Methyl (CH <sub>3</sub> )
~940	=C-H Bend (out-of-plane)	Vinyllic

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **methacrolein** results in a characteristic fragmentation pattern.

m/z	Relative Intensity (%) <sup>[2]</sup>	Proposed Fragment Ion
70	100.0	[M] <sup>+</sup> (Molecular Ion)
69	13.5	[M-H] <sup>+</sup>
41	92.2	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	74.6	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	12.9	[CHO] <sup>+</sup>
27	12.1	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

## NMR Spectroscopy

**Sample Preparation:** A solution of **methacrolein** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or cyclohexane- $\text{d}_{12}$ ) in a clean, dry 5 mm NMR tube.[3] The tube is capped and gently agitated to ensure homogeneity.

**Instrumentation and Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

**Sample Preparation:** For a neat liquid sample like **methacrolein**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1] A single drop of the liquid is placed on the surface of one plate, and the second plate is carefully placed on top, allowing the liquid to spread evenly.[1]

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first acquired. The sample-containing plates are then placed in the sample holder, and the spectrum is recorded, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[4]

## Mass Spectrometry

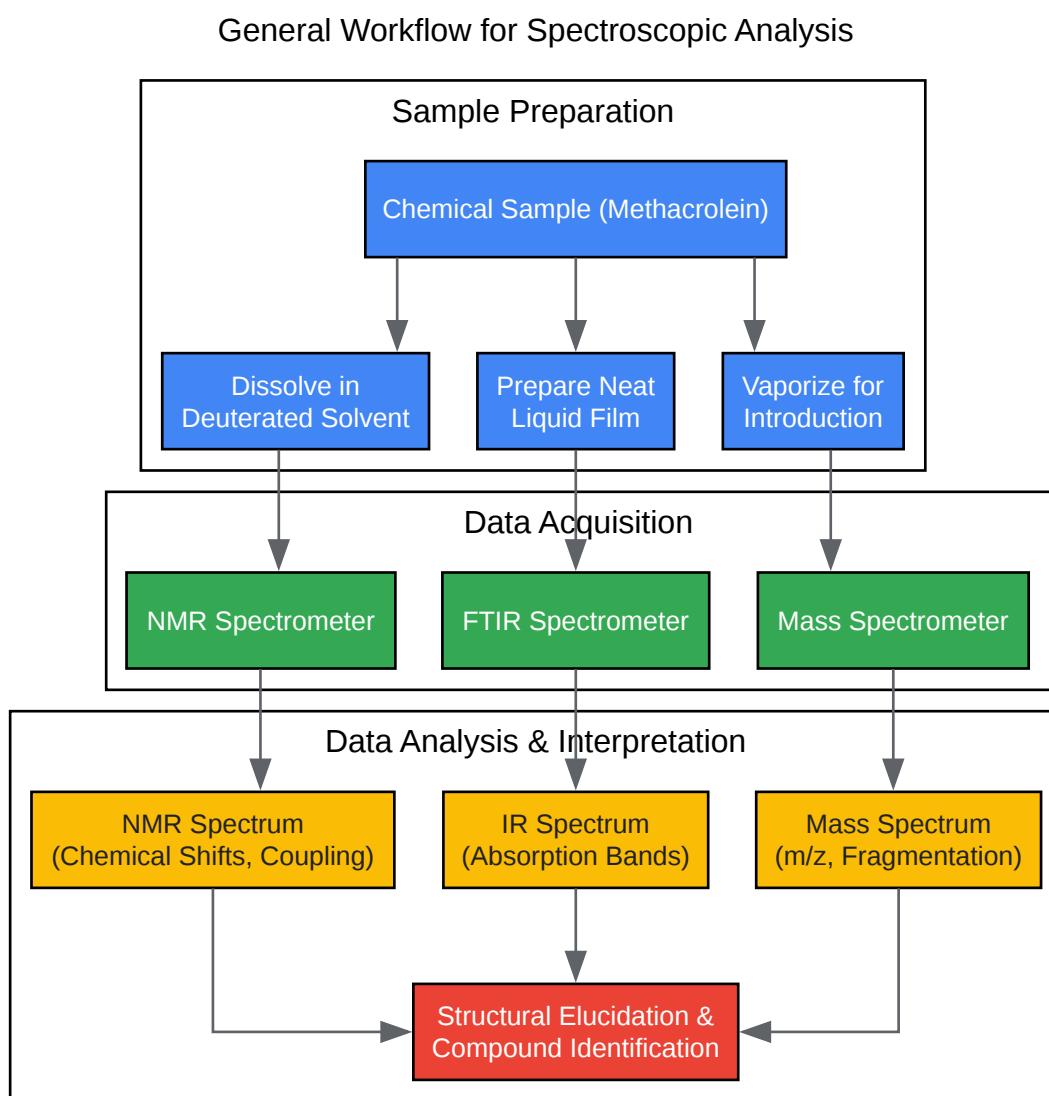
**Sample Introduction and Ionization:** For a volatile compound like **methacrolein**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the sample is first vaporized and separated from other components before entering the ion source. Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5]

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methacrolein**.



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Caption: Workflow for Spectroscopic Analysis.

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